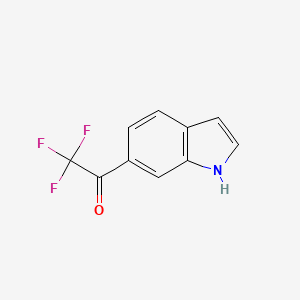
Ethanone, 2,2,2-trifluoro-1-(1H-indol-6-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 2,2,2-trifluoro-1-(1H-indol-6-yl)- typically involves the trifluoroacetylation of indoles. One common method is the copper-mediated trifluoroacetylation of indoles using ethyl trifluoroacetate
Industrial Production Methods: While specific industrial production methods for Ethanone, 2,2,2-trifluoro-1-(1H-indol-6-yl)- are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
化学反応の分析
Types of Reactions: Ethanone, 2,2,2-trifluoro-1-(1H-indol-6-yl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The indole ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under acidic conditions.
Major Products:
Oxidation: Formation of trifluoroacetic acid derivatives.
Reduction: Formation of trifluoroalcohol derivatives.
Substitution: Formation of halogenated or nitrated indole derivatives.
科学的研究の応用
Ethanone, 2,2,2-trifluoro-1-(1H-indol-6-yl)- has several applications in scientific research:
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new drugs targeting specific biological pathways.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
作用機序
The mechanism of action of Ethanone, 2,2,2-trifluoro-1-(1H-indol-6-yl)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The indole ring can engage in π-π stacking interactions with aromatic residues in proteins, potentially inhibiting or modulating their activity .
類似化合物との比較
2,2,2-trifluoro-1-(1H-indol-3-yl)ethan-1-one: Similar structure but with the trifluoromethyl group attached at the 3-position of the indole ring.
1-Trifluoroacetyl piperidine: Features a trifluoromethyl group attached to a piperidine ring.
2,2,2-Trifluoroethanol: A simpler compound with a trifluoromethyl group attached to an ethanol molecule.
Uniqueness: Ethanone, 2,2,2-trifluoro-1-(1H-indol-6-yl)- is unique due to its specific substitution pattern on the indole ring, which can influence its reactivity and interaction with biological targets. The presence of the trifluoromethyl group also imparts distinct physicochemical properties, such as increased stability and lipophilicity, compared to similar compounds.
特性
分子式 |
C10H6F3NO |
|---|---|
分子量 |
213.16 g/mol |
IUPAC名 |
2,2,2-trifluoro-1-(1H-indol-6-yl)ethanone |
InChI |
InChI=1S/C10H6F3NO/c11-10(12,13)9(15)7-2-1-6-3-4-14-8(6)5-7/h1-5,14H |
InChIキー |
ZXTSXCNZWOKBRW-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC2=C1C=CN2)C(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



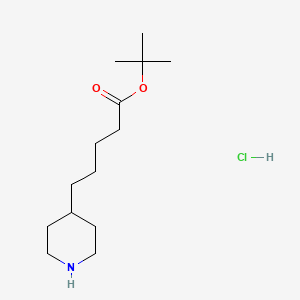
![2-{Spiro[2.5]octan-6-yl}aceticacid](/img/structure/B15319440.png)
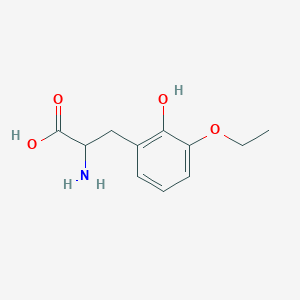
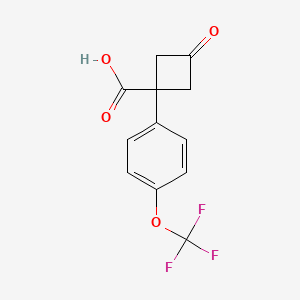
![(2S)-1-[(2-fluorophenyl)methyl]-2-methylpiperazinedihydrochloride](/img/structure/B15319459.png)

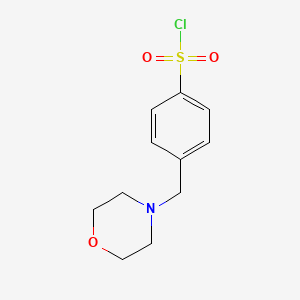
![3-{Imidazo[1,2-a]pyrimidin-3-yl}propanoicacidhydrochloride](/img/structure/B15319495.png)
![1-methyl-decahydro-1H-pyrido[3,4-b][1,4]diazepin-4-one](/img/structure/B15319499.png)
![tert-butyl N-{[4-(2-aminoethoxy)oxan-4-yl]methyl}carbamate hydrochloride](/img/structure/B15319500.png)
![tert-butylN-[4-(2-hydroxyethoxy)phenyl]carbamate](/img/structure/B15319501.png)
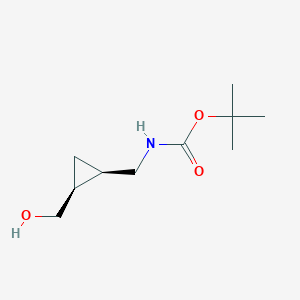
![[2-Methyl-1-(pyridine-3-carbonyl)pyrrolidin-2-yl]methanaminedihydrochloride](/img/structure/B15319512.png)
